molecular formula C22H25N3O2 B11307744 N-[2-(dimethylamino)-2-(4-methylphenyl)ethyl]-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide

N-[2-(dimethylamino)-2-(4-methylphenyl)ethyl]-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide

Cat. No.: B11307744
M. Wt: 363.5 g/mol
InChI Key: FSDYKOYRZCICMV-UHFFFAOYSA-N
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Description

N-[2-(dimethylamino)-2-(4-methylphenyl)ethyl]-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide is a complex organic compound with a unique structure that includes both dimethylamino and oxazole groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(dimethylamino)-2-(4-methylphenyl)ethyl]-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide typically involves multiple steps. One common method includes the reaction of 4-methylbenzylamine with 2-bromo-1-(4-methylphenyl)ethanone to form an intermediate, which is then reacted with dimethylamine and oxazole-3-carboxylic acid under specific conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems and stringent quality control measures to ensure consistency.

Chemical Reactions Analysis

Types of Reactions

N-[2-(dimethylamino)-2-(4-methylphenyl)ethyl]-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the dimethylamino group, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines.

Scientific Research Applications

N-[2-(dimethylamino)-2-(4-methylphenyl)ethyl]-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism by which N-[2-(dimethylamino)-2-(4-methylphenyl)ethyl]-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide exerts its effects involves interaction with specific molecular targets. The dimethylamino group can interact with various enzymes and receptors, modulating their activity. The oxazole ring may also play a role in binding to specific proteins, influencing cellular pathways and biological processes.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(dimethylamino)ethyl]acrylamide
  • 2-(dimethylamino)ethyl methacrylate
  • N-(2-{2-(dimethylamino)ethylamino}-4-methoxy-5-{[4-(1-methyl-1H-indol-3-yl)-2-pyrimidinyl]amino}phenyl)propanamide

Uniqueness

N-[2-(dimethylamino)-2-(4-methylphenyl)ethyl]-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide is unique due to its combination of dimethylamino and oxazole groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C22H25N3O2

Molecular Weight

363.5 g/mol

IUPAC Name

N-[2-(dimethylamino)-2-(4-methylphenyl)ethyl]-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C22H25N3O2/c1-15-5-9-17(10-6-15)20(25(3)4)14-23-22(26)19-13-21(27-24-19)18-11-7-16(2)8-12-18/h5-13,20H,14H2,1-4H3,(H,23,26)

InChI Key

FSDYKOYRZCICMV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(=NO2)C(=O)NCC(C3=CC=C(C=C3)C)N(C)C

Origin of Product

United States

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